molecular formula C22H19N3OS B2960377 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1798637-43-0

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2960377
CAS No.: 1798637-43-0
M. Wt: 373.47
InChI Key: CZMXYWOYTRDWTN-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide is a synthetic chemical probe featuring the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities and presence in various pharmacologically active molecules . This compound is specifically engineered for research applications in oncology and infectious disease, particularly for investigating kinase signaling pathways and antimicrobial targets. The molecular design incorporates a phenylthioether moiety, a functional group known to influence the compound's electronic properties and binding interactions with biological targets . The imidazo[1,2-a]pyridine core is a recognized privileged structure in drug discovery, with derivatives demonstrating a range of therapeutic potentials, including anticancer and antimicrobial effects . Researchers can utilize this compound as a key intermediate or a lead structure for developing novel small-molecule inhibitors. It is suited for studies aimed at understanding cellular proliferation mechanisms and for in vitro screening against a panel of pathogenic strains. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical entities.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-12,14,16H,13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMXYWOYTRDWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization . The reaction conditions often include the use of a catalyst, such as a transition metal, and may involve heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. This compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide (Target) Imidazo[1,2-a]pyridine Phenyl at position 2; propanamide with phenylthio at C3 ~393.5 (estimated) Hypothesized enhanced lipophilicity and sulfur-mediated binding interactions
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-Schiff base substituent 330.4 Demonstrated fluorescence properties; potential for optoelectronic applications
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine Imidazo[1,2-a]pyridine Fluorophenyl and isopropyl groups; methyl at C6 339.4 Reported insecticidal activity; structural rigidity from fluorophenyl substitution
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide Imidazo[1,2-a]pyridine Dichlorophenyl; hydroxypropyl-propyl acetamide chain 420.3 Enhanced solubility due to polar hydroxypropyl group; potential CNS activity
3-(3-Fluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one Imidazo[1,2-a]pyridine Fluorophenyl, nitro-piperazine, and ketone modifications ~529.5 (estimated) Likely kinase inhibition due to nitro-piperazine moiety; reduced metabolic stability

Key Observations:

Core Heterocycle Variations: The target compound’s imidazo[1,2-a]pyridine core is distinct from the imidazo[1,2-a]pyrimidine in , which exhibits fluorescence due to extended π-conjugation. Pyrimidine analogs may offer superior electronic properties but reduced bioavailability compared to pyridine derivatives.

Fluorophenyl substituents (e.g., ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs.

Amide vs. Ketone Modifications :

  • The propanamide chain in the target compound contrasts with the ketone in . Amides generally exhibit better hydrolytic stability and hydrogen-bonding capacity, favoring prolonged biological activity.

Solubility and Bioavailability :

  • Hydroxypropyl groups (e.g., ) improve aqueous solubility, whereas phenylthio or nitro groups (e.g., ) may increase logP values, necessitating formulation optimization.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves condensation reactions similar to those in , where imidazo[1,2-a]pyridine precursors are functionalized via nucleophilic acyl substitution or thiolation.
  • Kinase inhibition: Nitro-piperazine analogs () indicate that electron-deficient substituents may improve ATP-competitive inhibition.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide (CAS Number: 2034610-64-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3OC_{23}H_{25}N_3O, with a molecular weight of approximately 359.46 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine moiety has been shown to inhibit various enzymes involved in cellular processes, which can lead to therapeutic effects against cancer and other diseases.
  • Receptor Modulation : Compounds with imidazo[1,2-a]pyridine structures often interact with multiple receptors, including those involved in neurotransmission and immune responses.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by inhibiting viral replication and entry into host cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • A study demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • The compound's ability to modulate signaling pathways associated with cancer cell survival has been a focal point in research.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents:

  • Research indicates that these compounds possess activity against a range of bacterial and fungal pathogens .
  • Mechanistic studies suggest that they may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • A recent investigation evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support its application in treating bacterial infections .

Summary of Findings

Biological ActivityObserved EffectsReferences
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialInhibited growth of S. aureus and E. coli
Enzyme InhibitionTargeted key metabolic enzymes

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